molecular formula C5H7N3O2 B158150 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one CAS No. 127846-79-1

4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one

Cat. No. B158150
M. Wt: 141.13 g/mol
InChI Key: ZFQDYRXDJQGRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one, also known as OPAT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazolones and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase. These enzymes are involved in the synthesis of DNA and RNA, and their inhibition can lead to cell death.

Biochemical And Physiological Effects

4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one in lab experiments is its versatility. It can be used as a building block in the synthesis of other compounds or as a ligand in metal catalysis. 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one is also relatively easy to synthesize using the Huisgen 1,3-dipolar cycloaddition reaction.
However, one of the limitations of using 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and its use should be carefully monitored.

Future Directions

There are several future directions for the study of 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one. One direction is the development of new synthetic methods for 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one that are more efficient and environmentally friendly. Another direction is the study of the mechanism of action of 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one and its potential use in drug discovery. Additionally, the use of 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one as a fluorescent probe for biological imaging is an area of active research.

Synthesis Methods

4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one can be synthesized using several methods. One of the most commonly used methods is the Huisgen 1,3-dipolar cycloaddition reaction. In this method, an alkyne and an azide react with each other in the presence of a copper catalyst to form a triazole ring. The resulting compound is then oxidized to form 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one.

Scientific Research Applications

4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one has various applications in scientific research. It has been used as a ligand in metal catalysis, a building block in the synthesis of other compounds, and as a fluorescent probe for biological imaging. 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one has also been studied for its potential use in drug discovery due to its ability to inhibit certain enzymes.

properties

CAS RN

127846-79-1

Product Name

4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

4-(2-oxopropyl)-1,2-dihydrotriazol-5-one

InChI

InChI=1S/C5H7N3O2/c1-3(9)2-4-5(10)7-8-6-4/h2H2,1H3,(H2,6,7,8,10)

InChI Key

ZFQDYRXDJQGRRW-UHFFFAOYSA-N

SMILES

CC(=O)CC1=NNNC1=O

Canonical SMILES

CC(=O)CC1=NNNC1=O

synonyms

4H-1,2,3-Triazol-4-one, 2,3-dihydro-5-(2-oxopropyl)- (9CI)

Origin of Product

United States

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